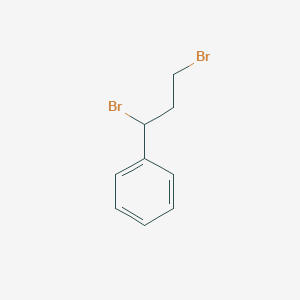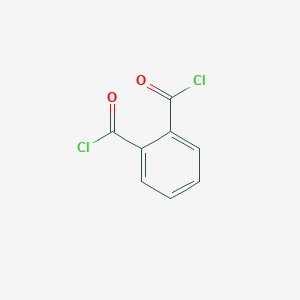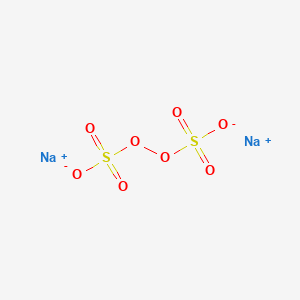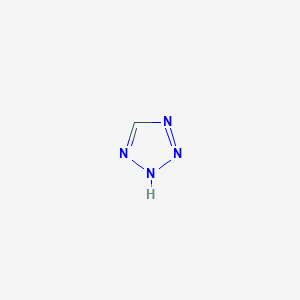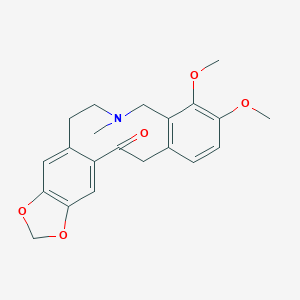
3,5-Dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-methoxy-1-benzopyrylium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-methoxy-1-benzopyrylium chloride is a complex organic compound known for its unique chemical structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-methoxy-1-benzopyrylium chloride typically involves multi-step organic reactions. The process begins with the preparation of the core benzopyrylium structure, followed by the introduction of hydroxyl and methoxy groups through specific chemical reactions. Common reagents used in these steps include methanol, hydrochloric acid, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as crystallization or chromatography to isolate the desired product from reaction mixtures.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-methoxy-1-benzopyrylium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The hydroxyl and methoxy groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids or bases to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzopyrylium derivatives.
Aplicaciones Científicas De Investigación
3,5-Dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-methoxy-1-benzopyrylium chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s reactivity with biological molecules makes it useful in biochemical assays and studies of enzyme interactions.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3,5-Dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-methoxy-1-benzopyrylium chloride involves its interaction with molecular targets through its hydroxyl and methoxy groups. These interactions can lead to the formation of reactive intermediates, which can further react with other molecules. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological and chemical activities.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: Known for its antioxidant properties and similar hydroxyl group arrangement.
4-Methyl-2,6-dimethoxyphenol: Shares methoxy groups and phenolic structure, used in flavor and fragrance industries.
Uniqueness
3,5-Dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-methoxy-1-benzopyrylium chloride is unique due to its specific combination of hydroxyl and methoxy groups, which confer distinct reactivity and potential applications. Its ability to participate in a wide range of chemical reactions makes it a versatile compound in research and industrial applications.
Propiedades
Número CAS |
4092-66-4 |
|---|---|
Fórmula molecular |
C18H17ClO7 |
Peso molecular |
380.8 g/mol |
Nombre IUPAC |
2-(4-hydroxy-3,5-dimethoxyphenyl)-7-methoxychromenylium-3,5-diol;chloride |
InChI |
InChI=1S/C18H16O7.ClH/c1-22-10-6-12(19)11-8-13(20)18(25-14(11)7-10)9-4-15(23-2)17(21)16(5-9)24-3;/h4-8H,1-3H3,(H2-,19,20,21);1H |
Clave InChI |
BWNSFYNNVUCDDV-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1O)OC)C2=[O+]C3=CC=CC(=C3C(=C2O)OC)O.[Cl-] |
SMILES canónico |
COC1=CC(=C2C=C(C(=[O+]C2=C1)C3=CC(=C(C(=C3)OC)O)OC)O)O.[Cl-] |
Sinónimos |
3,5-Dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-7-methoxy-1-benzopyrylium Chloride; 3,4’,5-Trihydroxy-3’,5’,7-trimethoxyflavylium Chloride; Hirsutidin; Hirsutinidol Chloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


